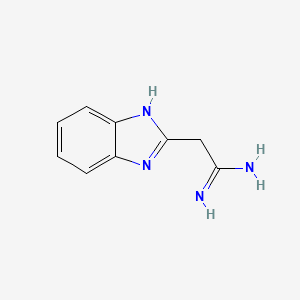

(1H-Benzimidazol-2-yl)ethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

69006-97-9 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanimidamide |

InChI |

InChI=1S/C9H10N4/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H3,10,11)(H,12,13) |

InChI Key |

WCPAABNLOUIQDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Benzimidazol 2 Yl Ethanimidamide and Analogues

Established Synthetic Routes for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole ring system is the foundational step in synthesizing a vast array of derivatives. Traditional and modern methods primarily rely on the cyclization of an o-phenylenediamine (B120857) (o-PDA) precursor with a one-carbon synthon.

Condensation Reactions Involving o-Phenylenediamine (o-PDA) and Derivatives

The most fundamental and widely used approach for constructing the benzimidazole core is the condensation of o-phenylenediamine (o-PDA) or its substituted derivatives with various carbonyl compounds. This strategy is broadly categorized into two main pathways.

The first, known as the Phillips-Ladenburg synthesis, involves the reaction of o-PDA with carboxylic acids or their derivatives (such as esters, nitriles, or acid chlorides), often requiring harsh conditions like high temperatures and strong acids. nih.govorientjchem.orgsemanticscholar.org

The second and more common contemporary method involves the condensation of o-PDA with aldehydes. semanticscholar.org This reaction typically proceeds in two steps: the initial formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the final 2-substituted benzimidazole. nih.govorientjchem.org A variety of oxidizing agents and catalysts have been employed to facilitate this transformation, improving yields and reaction conditions. nih.govorganic-chemistry.org For instance, p-toluenesulfonic acid (p-TsOH) has been effectively used as a catalyst for the reaction between o-PDA and various aldehydes and carboxylic acids. orientjchem.orgresearchgate.net

Table 1: Examples of Condensation Reactions for 2-Substituted Benzimidazole Synthesis

| o-PDA Derivative | Carbonyl Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Anisaldehyde | NH4Cl, Ethanol (B145695), 80°C | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Good | |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH, DMF, 80°C | 2-(4-chlorophenyl)-1H-benzimidazole | 88 | orientjchem.orgresearchgate.net |

| o-Phenylenediamine | Salicylic acid | p-TsOH, Toluene, Reflux | 2-(1H-benzo[d]imidazol-2-yl)phenol | 80 | orientjchem.orgresearchgate.net |

| o-Phenylenediamine | 4-methylbenzaldehyde | Au/TiO2, CHCl3:MeOH, RT | 2-(p-tolyl)-1H-benzimidazole | High | nih.govmdpi.com |

| o-Phenylenediamine | Various aldehydes | ZnO nanoparticles, solvent-free, 70°C | Various 2-substituted benzimidazoles | 94-98 | semanticscholar.orgresearchgate.net |

Catalytic Approaches in Benzimidazole Synthesis

To overcome the often harsh conditions of traditional methods, numerous catalytic systems have been developed. These approaches offer milder reaction conditions, higher yields, greater functional group tolerance, and improved selectivity.

Lewis acids have proven to be highly effective catalysts for the synthesis of benzimidazoles, particularly in the condensation reaction between o-phenylenediamines and orthoesters or aldehydes. researchgate.net They activate the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. A range of Lewis acids, including Zirconium tetrachloride (ZrCl4), Tin(IV) chloride (SnCl4·5H2O), Titanium tetrachloride (TiCl4), and Hafnium tetrachloride (HfCl4), have demonstrated high catalytic activity for this transformation. researchgate.netmdpi.com Engineered nanomaterials, such as magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS), have also been utilized as efficient heterogeneous Lewis acid catalysts. rsc.org

Table 2: Lewis Acid Catalysts in Benzimidazole Synthesis

| Reactants | Lewis Acid Catalyst | Solvent | Conditions | Yield (%) | Reference |

| o-Phenylenediamine + Orthoesters | ZrCl4, SnCl4·5H2O, TiCl4, HfCl4 | - | Room Temp | High | researchgate.net |

| o-Phenylenediamine + Aldehydes | Er(OTf)3 | Water | 1-2°C or 80°C | High | mdpi.com |

| o-Phenylenediamine + Aldehydes | Sc(OTf)3 | - | - | - | rsc.org |

| o-Phenylenediamine + Aldehydes | Zinc triflate | Ethanol | Reflux | High | chemmethod.com |

| o-Phenylenediamine + Aldehydes | 10 wt% MgO@DFNS | Ethanol | Room Temp | 98 | rsc.org |

A more advanced and atom-economical route to benzimidazoles involves the intramolecular C-H functionalization and C-N bond formation of N-aryl amidines. This method avoids the use of o-phenylenediamine as a starting material. Copper-catalyzed systems are particularly prominent in this area. researchgate.netnih.gov The process involves a copper catalyst, often in the presence of an oxidant like oxygen, promoting the cyclization of the amidine substrate to form the benzimidazole ring. researchgate.net This C-H activation strategy is notable for its tolerance of a wide range of functional groups and can provide benzimidazoles in high yields. researchgate.netnih.gov

This copper-catalyzed approach represents an efficient strategy for the direct functionalization of C-H bonds to form C-N bonds, generating water as the only direct waste product when using oxygen as the oxidant. nih.gov The directing group on the amidine can be subtly tuned to achieve divergent access to either benzimidazoles or benzimidazolones. rsc.org

Table 3: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines

| Amidine Substrate | Catalyst System | Oxidant | Additive | Yield (%) | Reference |

| N-phenylbenzamidine | 15 mol% Cu(OAc)2 | Oxygen (1 atm) | 2-5 equiv. HOAc | up to 89 | researchgate.netnih.gov |

| N-(tert-butyl)-N'-phenylbenzamidine | Cu(OAc)2 | Oxygen | HOAc | 89 | researchgate.net |

| N-methyl-N'-phenyl-4-(trifluoromethyl)benzamidine | Cu(OAc)2 | Oxygen | HOAc | 86 | researchgate.net |

| 2-(1H-imidazol-1-yl)-N-alkylbenzenamines | Copper catalyst | Air (Aerobic) | - | Excellent | lookchem.com |

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for organic transformations, including benzimidazole synthesis. Their high surface area, tunable porosity, and well-defined active metal sites make them ideal for catalysis. mdpi.comyoutube.com MOFs can act as Lewis acid catalysts, and their structure allows for the stabilization of catalytic species and easy separation and recycling of the catalyst. cailiaoniu.com

Various MOFs, such as copper-based MOF-199 and UiO-68 type frameworks, have been successfully employed. mdpi.comrsc.org For example, linker engineering in UiO-68-type MOFs by incorporating benzothiadiazole-based linkers can systematically tune the light absorption and charge-separation properties, creating highly efficient photocatalysts for cyclization reactions under mild conditions. rsc.org

Table 4: MOF-Catalyzed Synthesis of Benzimidazoles

| Catalyst | Reactants | Conditions | Yield (%) | Key Feature | Reference |

| MOF-199 | Azides, Alkynes | 120°C, 6h | 82 | Reusable catalyst for click chemistry | mdpi.com |

| UiO-68-Py | Thioamides | Visible light | High | Engineered linker for photocatalysis | rsc.org |

| [Cu3(btc)2] (HKUST-1) | α-pinene oxide, citronellal | - | - | Functions as a Lewis acid catalyst | cailiaoniu.com |

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. chemmethod.com This involves the use of environmentally benign solvents, solvent-free conditions, energy-efficient methods, and renewable resources. mdpi.com

Key green approaches include:

Use of Green Solvents: Water has been used as a solvent for the synthesis of 2-substituted benzimidazoles, often in the presence of a recyclable catalyst. mdpi.comnih.gov Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as both the reaction medium and reagent, simplifying work-up procedures and improving yields. nih.gov

Solvent-Free Reactions: Performing condensation reactions under solvent-free conditions, for example by grinding reactants with a catalyst like p-toluenesulfonic acid, minimizes waste and often reduces reaction times. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes and often improves yields compared to conventional heating. organic-chemistry.orgmdpi.com

Renewable Resources: D-Glucose has been utilized as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization, with water as an environmentally benign solvent. organic-chemistry.org

Table 5: Comparison of Green Synthetic Methods for Benzimidazoles

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

| Aqueous Synthesis | Er(OTf)3 | Water, 80°C | Environmentally benign solvent, recyclable catalyst | mdpi.com |

| Deep Eutectic Solvent | Choline Chloride:o-PDA | 80°C, 10 min | Solvent and reagent in one, high yields, easy work-up | nih.gov |

| Solvent-Free Grinding | p-Toluenesulfonic acid | Room Temp | Short reaction time, no solvent waste, high efficiency | rsc.org |

| Microwave Irradiation | [BMIM]HSO4 (Ionic Liquid) | Microwave | Rapid reaction, high yields | mdpi.com |

| Renewable Feedstock | TsOH | Water, 100°C | Uses D-glucose as a C1 source, green solvent | organic-chemistry.org |

Strategies for the Introduction and Modification of the Ethanimidamide Moiety

The introduction of the ethanimidamide group onto the benzimidazole core can be achieved through several strategic approaches. These methods range from direct amidination reactions to the chemical transformation of precursor functional groups.

Direct Amidination Reactions and Variations

Direct C-H amidation of a pre-formed benzimidazole ring at the 2-position represents a modern and atom-economical approach to installing the ethanimidamide functionality. While direct synthesis of (1H-Benzimidazol-2-yl)ethanimidamide via this route is not extensively documented, analogous transformations on related heterocyclic systems provide a strong precedent. For instance, rhodium(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolones as amidating reagents has been successfully developed. nih.gov This methodology facilitates the formation of a C-N bond at a specific position, guided by a directing group. The reaction proceeds under mild conditions and offers a broad substrate scope, suggesting its potential applicability to the direct amidation of benzimidazoles.

A plausible reaction mechanism for such a transformation involves the initial coordination of the benzimidazole nitrogen to the rhodium catalyst, followed by C-H activation at the 2-position to form a rhodacycle intermediate. Subsequent reaction with an amidating agent, such as a dioxazolone, would lead to the formation of the desired amidine product and regeneration of the catalyst. The choice of catalyst, directing group, and amidating agent is critical for the success and selectivity of this reaction.

Conversion of Nitrile Precursors to Amidine and Amidoxime (B1450833) Derivatives

A well-established and widely utilized method for the synthesis of amidines is the Pinner reaction, which involves the conversion of a nitrile precursor. In the context of this compound synthesis, this would typically start from 2-cyanomethyl-1H-benzimidazole.

The Pinner reaction proceeds in two main steps. First, the nitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of a strong acid catalyst, typically dry hydrogen chloride gas. This acid-catalyzed addition of the alcohol to the nitrile forms an imino ester salt, also known as a Pinner salt. wikipedia.org It is crucial to maintain anhydrous conditions and low temperatures during this step to prevent the thermodynamically unstable Pinner salt from decomposing. jk-sci.com

In the second step, the isolated Pinner salt is reacted with ammonia (B1221849) or an amine to afford the final amidine. wikipedia.org The reaction with ammonia yields the unsubstituted amidine, this compound.

| Precursor | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Cyanomethyl-1H-benzimidazole | 1. Dry HCl, Anhydrous Ethanol2. Ammonia | Ethanol | 0 to RT | This compound | Not specified | wikipedia.org |

| Dicyano-substituted benzimidazo[1,2-a]quinoline | 1. Dry HCl, Absolute EtOH2. Ammonolysis | Ethanol | Not specified | 2-Amidino-substituted-benzimidazo[1,2-a]-quinoline-6-carboxamide | Not specified | nih.gov |

It is noteworthy that in some cases, side reactions can occur. For example, in the Pinner reaction of a dicyano-substituted benzimidazo[1,2-a]quinoline, the cyano group at one position was converted to the desired amidine, while the other unexpectedly hydrolyzed to a carboxamide. nih.gov This highlights the importance of careful control over reaction conditions to achieve the desired product selectively.

The nitrile precursor can also be converted to an amidoxime derivative by reaction with hydroxylamine.

Reaction of 2-Aminobenzimidazoles with Nitriles to Form Imidamide Adducts

An alternative strategy for constructing the ethanimidamide moiety involves the reaction of 2-aminobenzimidazole (B67599) with a nitrile, such as acetonitrile. This approach directly forms the imidamide adduct through the nucleophilic addition of the exocyclic amino group of 2-aminobenzimidazole to the nitrile carbon.

This reaction can be carried out under thermal conditions without a catalyst. For instance, the simple thermal addition of 2-aminobenzimidazole to aromatic nitriles has been shown to produce the corresponding (Z)-N'-(1H-benzo[d]imidazol-2-yl)-arylimidamide adducts. While this method can be effective, it may result in moderate yields.

The use of a Lewis acid catalyst, such as tin(IV) chloride, has been explored to promote this reaction. However, in some cases, the presence of the Lewis acid and the subsequent harsh alkaline workup can lead to extensive hydrolysis of the desired imidamide product back to the corresponding N-acyl derivative. This suggests that while Lewis acid catalysis could potentially lower reaction temperatures and improve conversion rates, careful selection of the catalyst and optimization of the reaction and workup conditions are necessary to prevent undesired side reactions.

| 2-Aminobenzimidazole Derivative | Nitrile | Conditions | Product | Observations | Reference |

| 2-Aminobenzimidazole | Benzonitrile | Thermal addition | (Z)-N'-(1H-benzo[d]imidazol-2-yl)-benzimidamide | Moderate yield | Not specified |

| 2-Aminobenzimidazole | Isonicotinonitrile | Thermal addition in melt | (Z)-N'-(1H-benzo[d]imidazol-2-yl)-isonicotinimidamide | Moderate yield | Not specified |

| 2-Aminobenzimidazole | Aromatic nitriles | Tin(IV) chloride catalysis, then alkaline workup | Imidamide adduct | Extensive hydrolysis to the benzoyl derivative | Not specified |

Synthesis of N-Sulfonyl Acetamidines Bearing a Benzimidazole Moiety

A more specialized methodology allows for the synthesis of N-sulfonyl acetamidines attached to the benzimidazole core. This multi-step approach provides access to a class of compounds with distinct electronic and structural properties. The synthesis typically begins with the acylation of a 2-aminobenzimidazole derivative. researchgate.net

The resulting N-(1H-benzo[d]imidazol-2-yl)acetamide is then subjected to a thionation reaction, commonly using Lawesson's reagent, to convert the amide carbonyl group into a thiocarbonyl, yielding the corresponding thioamide. researchgate.net Lawesson's reagent is a mild and effective thionating agent for this transformation. nih.gov

Finally, the thioamide undergoes an iminosulfonylation reaction with a sulfonyl azide. This step, often carried out in a suitable solvent like boiling ethanol, results in the formation of the N-sulfonyl acetamidine (B91507) product. researchgate.net This sequential approach allows for the introduction of a wide variety of sulfonyl groups, enabling the synthesis of a diverse library of N-sulfonyl acetamidine analogues.

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Product |

| 2-Aminobenzimidazoles | Acylating agent | Lawesson's reagent | Sulfonyl azide | Boiling ethanol (for iminosulfonylation) | N-Sulfonyl-N'-benzimidazol-2-yl acetamidines |

Optimization of Reaction Conditions and Isolation Techniques for this compound Production

The successful synthesis of this compound and its analogues in high yield and purity is highly dependent on the careful optimization of reaction conditions and the use of appropriate isolation techniques.

Solvent Effects and Temperature Control in Synthetic Pathways

The choice of solvent can significantly influence the outcome of the synthetic pathways described above. In the Pinner reaction, the use of anhydrous polar solvents like ethanol is standard, as it acts as both a solvent and a reactant. wikipedia.org The strict exclusion of water is critical to prevent the hydrolysis of the intermediate Pinner salt to an ester. In broader benzimidazole synthesis, polar solvents such as methanol (B129727) and ethanol have been shown to be effective. researchgate.net In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, have been employed to accelerate reactions and improve yields, offering a greener synthetic alternative. nih.gov The synthesis of certain benzimidazole derivatives has also been successfully carried out in high-temperature water, demonstrating the potential for environmentally benign solvent choices. ijrar.org

Temperature control is equally crucial. For the Pinner reaction, low temperatures, typically around 0 °C, are employed during the formation of the Pinner salt to minimize its decomposition. jk-sci.com Subsequent steps, such as the reaction with ammonia, may be carried out at room temperature or with gentle heating. For the synthesis of N-sulfonyl acetamidines, the iminosulfonylation step is often conducted at the reflux temperature of the solvent, such as boiling ethanol, to drive the reaction to completion. researchgate.net In general, for each synthetic route, the optimal temperature profile will depend on the specific reactants, catalysts, and solvents used, and empirical optimization is often necessary to maximize the yield and minimize the formation of byproducts. The use of microwave irradiation can offer precise temperature control and rapid heating, often leading to significantly reduced reaction times. researchgate.net

| Synthetic Method | Typical Solvents | Key Temperature Considerations | Impact on Reaction |

| Pinner Reaction | Anhydrous Ethanol, Dioxane | Low temperature (e.g., 0 °C) for Pinner salt formation | Prevents decomposition of the unstable Pinner salt |

| Reaction of 2-Aminobenzimidazoles with Nitriles | Solvent-free (melt) or high-boiling solvents | Elevated temperatures for thermal addition | Drives the reaction forward, but can lead to byproducts |

| Synthesis of N-Sulfonyl Acetamidines | Boiling Ethanol (for iminosulfonylation) | Reflux temperature | Ensures completion of the iminosulfonylation step |

| General Benzimidazole Synthesis | Methanol, Ethanol, DMF, Water | Room temperature to reflux, or high temperatures for water | Affects reaction rate and yield; high temperatures can enable reactions in unconventional solvents |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Rapid heating to a specific temperature | Reduces reaction times and can improve yields |

Purification Methodologies for Benzimidazole Amidines

The purification of benzimidazole amidines and related derivatives is crucial for obtaining compounds of high purity for subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity. Common techniques employed include column chromatography, crystallization, and thin-layer chromatography for purity assessment. nih.govijcrt.org

Column Chromatography

Column chromatography is a widely used technique for the purification of benzimidazole derivatives. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). nih.govgoogle.commdpi.com The ratio of the solvents is optimized to achieve good separation of the desired product from impurities. nih.gov

Table 2: Exemplary Solvent Systems for Column Chromatography of Benzimidazole Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica gel | Ethyl acetate:n-hexane (1:9) | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | nih.gov |

| Silica gel | Ethyl acetate/Hexane (15:85) | 2-sulphinyl-1H-benzimidazole derivative | google.com |

| Silica gel | Dichloromethane/hexane (50:50 v/v) then ethanol and chloroform | Hemi-synthesized benzimidazole derivatives | mdpi.com |

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid benzimidazole compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. mdpi.com Common solvents for the recrystallization of benzimidazole derivatives include ethanol, benzene (B151609), and mixtures of ethanol and water. nih.govmdpi.com The choice of solvent is critical and is determined by the solubility profile of the compound.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an essential tool for monitoring the progress of a reaction and for determining the purity of the synthesized benzimidazole compounds. ijcrt.orgijpsm.com It is also used to identify the optimal solvent system for column chromatography. ijpsm.com Silica gel coated plates are commonly used as the stationary phase, and a variety of solvent systems can be employed as the mobile phase. ijpsm.com The spots on the TLC plate can be visualized under UV light or by using a developing agent such as iodine vapor. mdpi.comijpsm.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole |

| 2-sulphinyl-1H-benzimidazole |

| Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate |

| 2-methylbenzimidazole |

| 1H-Benzimidazol-2-yl(morpholin-4-yl)methanethione |

| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde |

| 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide |

| 5-methoxy-1H-benzo[d]imidazole-2-thiol |

| 2-(1H-1,3-benzodiazol-2-yl) phenol |

| 5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol |

| 4-(N-substituted-amino)-3-nitrobenzonitriles |

| N-substituted-3,4-diamino benzonitriles |

| 4-chloro-3-nitrobenzonitril |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols |

Structural Elucidation and Conformational Analysis in 1h Benzimidazol 2 Yl Ethanimidamide Research

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the molecular structure of (1H-Benzimidazol-2-yl)ethanimidamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely published, analysis of related 2-substituted benzimidazoles provides a strong basis for predicting its NMR characteristics. scbt.comresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, typically in the range of δ 7.0-8.0 ppm. The ethanimidamide moiety would exhibit signals for the methyl and amine protons. The NH proton of the benzimidazole ring often appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with characteristic signals for the aromatic carbons of the benzimidazole ring and the carbons of the ethanimidamide group. The C2 carbon of the benzimidazole ring, being attached to the amidine group, would have a distinct chemical shift. researchgate.net The presence of tautomerism can sometimes lead to averaged signals for the symmetric carbons of the benzimidazole ring in solution.

2D NMR Techniques: Advanced 2D NMR techniques are invaluable for unambiguous assignments.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the benzimidazole ring and the ethanimidamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range proton-carbon couplings, which is crucial for connecting the ethanimidamide group to the benzimidazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide insights into the spatial proximity of protons, aiding in conformational analysis.

Illustrative NMR Data for a this compound Analog

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzimidazole-NH | ~12.5 (br s) | - |

| Benzimidazole-H4/H7 | 7.5-7.8 (m) | 110-120 |

| Benzimidazole-H5/H6 | 7.1-7.4 (m) | 120-125 |

| Ethanimidamide-CH₃ | ~2.2 (s) | ~20 |

| Ethanimidamide-NH₂ | 5.0-7.0 (br s) | - |

| Benzimidazole-C2 | - | ~150 |

| Benzimidazole-C3a/C7a | - | 135-145 |

| Ethanimidamide-C=N | - | ~160 |

Note: This table is illustrative and based on data for similar benzimidazole derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. mdpi.comnih.gov

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the benzimidazole and amidine groups.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N Stretching: A strong absorption band in the 1600-1680 cm⁻¹ region, characteristic of the C=N double bond in both the imidazole (B134444) and amidine moieties.

C-N Stretching: Vibrations for C-N single bonds would be observed in the fingerprint region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ range are indicative of the benzene (B151609) ring.

Illustrative IR Data for a this compound Analog

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Benzimidazole & Amidine) | Stretching | 3100-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Imidazole & Amidine) | Stretching | 1600-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Note: This table is illustrative and based on general IR correlation charts and data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. rsc.org Expected fragmentation would likely involve the cleavage of the bond between the benzimidazole ring and the ethanimidamide side chain, leading to characteristic fragment ions.

Investigations into Tautomeric Forms and Isomerism of the Benzimidazole Amidine System

The benzimidazole ring system is known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. beilstein-journals.orgnih.govencyclopedia.pub This equilibrium can be influenced by the nature of the substituent at the C2 position and the surrounding environment (e.g., solvent polarity). In the case of this compound, the ethanimidamide side chain can also exist in different isomeric forms (E/Z isomerism) around the C=N double bond. The interplay between the benzimidazole tautomerism and the amidine isomerism can lead to a complex mixture of species in solution. Spectroscopic techniques, particularly NMR, are employed to study these tautomeric and isomeric equilibria.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a significant role in the solid-state structure and biological interactions of benzimidazole derivatives. nih.govresearchgate.net The this compound molecule has multiple hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms). In the solid state, these groups are expected to participate in an extensive network of intermolecular hydrogen bonds, which can influence the crystal packing. nih.gov These interactions can lead to the formation of dimers, chains, or more complex three-dimensional structures. The analysis of these hydrogen bonding networks, primarily through X-ray diffraction data, is essential for understanding the supramolecular chemistry of this compound.

Structure Activity Relationship Sar Studies of 1h Benzimidazol 2 Yl Ethanimidamide Derivatives

Positional and Substituent Effects on the Benzimidazole (B57391) Ring System

The substitution pattern on the benzimidazole core is a key determinant of the biological activity of (1H-Benzimidazol-2-yl)ethanimidamide derivatives. nih.govnih.gov Strategic placement of various functional groups can modulate the potency and selectivity of these compounds.

Impact of Substituents at the 1-, 2-, 5-, and 6-Positions on Bioactivity

Research on benzimidazole derivatives highlights the importance of substitutions at the N-1, C-2, C-5, and C-6 positions for pharmacological effects. nih.govmdpi.com Modifications at the N-1 position, such as the introduction of benzyl (B1604629) groups, have been shown to enhance chemotherapeutic activity. nih.govsrrjournals.com For instance, a study on 1,2,5(6)-trisubstituted benzimidazoles demonstrated that introducing ethyl, allyl, benzyl, and p-fluorobenzyl substituents at the N-1 position led to a slight increase in antimicrobial activity. nih.gov

Substituents at the C-2 position also play a critical role. The nature and length of the chain at this position can significantly determine the anti-inflammatory activity of benzimidazole derivatives. srrjournals.com Furthermore, the type of substituent at the 5- and 6-positions has been shown to affect enzyme inhibition, with different groups leading to varying levels of potency. mdpi.com For example, in a series of 2-(trifluoromethyl)-1H-benzimidazoles, various bioisosteric substituents at the 5- and 6-positions (such as -Cl, -F, -CF3, -CN) were evaluated for their antiprotozoal activity, demonstrating that modifications at these positions directly impact biological outcomes. nih.gov

The following table summarizes the observed effects of substituents at different positions on the benzimidazole ring based on studies of various derivatives.

| Position | Type of Substituent | Observed Effect on Bioactivity | Reference |

| N-1 | Benzyl, Ethyl, Allyl, p-fluorobenzyl | Increased antimicrobial and chemotherapeutic activity | nih.govsrrjournals.comnih.gov |

| C-2 | Varies (chain length, phenyl groups) | Influences anti-inflammatory and enzyme inhibitory activity | srrjournals.commdpi.com |

| C-5/C-6 | Halogens, CF3, CN, Nitro, Methoxy (B1213986) | Modulates antiprotozoal, anti-inflammatory, and enzyme inhibitory activity | mdpi.comnih.govmdpi.com |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzimidazole ring significantly influence the bioactivity of its derivatives. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's interaction with its biological target. scielo.brresearchgate.net

For instance, in the context of anti-inflammatory activity, compounds with electron-withdrawing nitro groups at the 6-position were found to be more active, while those with electron-donating groups had lesser potency. mdpi.com Conversely, another study on urease inhibitors showed that the presence of electron-donating substituents like -OH and -OCH3 led to reduced activity. nih.gov The addition of an electron-withdrawing group like -CF3 has been observed to improve the binding affinity of some pyrimidine-based compounds, suggesting a similar potential for benzimidazole derivatives. scielo.brresearchgate.net

Functional Group Modifications on the Ethanimidamide Moiety and Their Pharmacological Implications

Modifications to the ethanimidamide side chain of this compound are critical for its pharmacological profile, influencing both its interaction with biological targets and its pharmacokinetic properties.

Role of the Amidine Cationic Charge in Biological Interactions

The amidine group, which is typically protonated at physiological pH, carries a positive charge that plays a crucial role in biological interactions. This cationic charge can facilitate strong electrostatic interactions with negatively charged residues in the binding sites of target proteins or nucleic acids. biorxiv.orgnih.gov The net positive charge of a molecule is important for its initial attraction to the anionic surfaces of bacterial membranes, which is a key step in the mechanism of action for many antimicrobial agents. nih.govmdpi.com Cationic liposomes containing a diC14-amidine moiety have been shown to stimulate myeloid dendritic cells, highlighting the importance of the amidine group in mediating immune responses. nih.gov

Design and Evaluation of Amidoxime (B1450833) Derivatives as Prodrugs for Improved Bioavailability

A significant challenge with amidine-containing compounds is their poor oral bioavailability, often due to their high basicity and resulting charge. nih.gov To overcome this, a common strategy is the use of amidoxime prodrugs. researchgate.net Amidoximes are N-hydroxylated forms of amidines that are less basic and more lipophilic, allowing for better absorption. nih.govuni-luebeck.de Once absorbed, these prodrugs are designed to be metabolically converted in vivo to the active amidine form. uni-luebeck.denih.gov This approach has been explored to enhance the bioavailability of various medicinal substances containing amidine or guanidine (B92328) functions. patsnap.com However, it is important to note that this strategy is not universally successful, as some studies have shown that amidoxime prodrugs may not lead to a significant improvement in oral bioavailability. uni-luebeck.denih.gov

Steric and Electronic Factors Governing Ligand-Target Binding and Efficacy

Steric hindrance, which arises from the spatial arrangement of atoms, can significantly influence ligand-receptor binding. nih.gov The introduction of bulky substituents can either enhance binding by promoting favorable conformations or hinder it by preventing access to the binding pocket. libretexts.org The flexibility of the molecule also plays a role; a more rigid structure may lead to a stronger interaction if it fits the target well, but a more flexible one might be necessary to adapt to a flexible binding site. libretexts.org

Electronic effects, such as the distribution of charge and the ability to form hydrogen bonds, are also critical. nih.gov The electronic properties of functional groups determine the types of non-covalent interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces) that can occur between the ligand and its target, ultimately dictating the binding affinity and efficacy of the compound. reachemchemicals.com

Computational and Theoretical Investigations of 1h Benzimidazol 2 Yl Ethanimidamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Development of Predictive Models for Biological Activity

Predictive modeling, a cornerstone of computational chemistry, is frequently employed to forecast the biological activities of novel compounds. For benzimidazole (B57391) derivatives, these models are often built upon quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its biological effect. The Prediction of Activity Spectra for Substances (PASS) is one such tool that has been used to predict the biological activities of benzimidazole compounds, suggesting potential analgesic, anti-inflammatory, and other therapeutic actions. inonu.edu.tr

The development of these predictive models typically involves the analysis of a series of related compounds to identify key structural features that govern their biological function. For instance, studies on various benzimidazole derivatives have highlighted the importance of substituents on the benzimidazole core in determining their anticancer or antimicrobial properties. nih.govmdpi.com These models can then be used to virtually screen new compounds, such as (1H-Benzimidazol-2-yl)ethanimidamide, to prioritize them for synthesis and experimental testing.

Density Functional Theory (DFT) is another powerful computational method used to understand the energetic behavior of benzimidazole compounds. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity and electronic properties, which are crucial for its biological activity. inonu.edu.trresearchgate.net For example, a smaller HOMO-LUMO energy gap often suggests higher reactivity. inonu.edu.tr

Identification of Physicochemical Descriptors Influencing Potency

The potency of a drug candidate is intricately linked to its physicochemical properties. Computational methods are instrumental in identifying and optimizing these descriptors to enhance therapeutic efficacy. For benzimidazole derivatives, key physicochemical descriptors that have been shown to influence potency include:

Lipophilicity (log P): This parameter affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Weight: Adherence to guidelines such as Lipinski's rule of five, which includes molecular weight, is often a prerequisite for good oral bioavailability. researchgate.net

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the compound's solubility and its ability to bind to biological targets. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net

Global Reactivity Descriptors: Parameters such as hardness, softness, chemical potential, and electrophilicity index, calculated using DFT, provide insights into the molecule's reactivity and potential for interaction with biological targets. inonu.edu.tr

The following table summarizes some of the key physicochemical descriptors and their importance in influencing the potency of benzimidazole derivatives, which can be extrapolated to understand this compound.

| Physicochemical Descriptor | Importance in Influencing Potency |

| Lipophilicity (log P) | Influences ADME properties, including absorption and distribution. |

| Molecular Weight | A key factor in determining oral bioavailability. |

| Hydrogen Bond Donors/Acceptors | Crucial for solubility and target binding interactions. |

| Topological Polar Surface Area (TPSA) | Predicts drug transport and permeability. |

| Global Reactivity Descriptors | Provide insights into chemical reactivity and interaction potential. |

In Silico Approaches in Drug Discovery and Lead Optimization

In silico methods have revolutionized the drug discovery and lead optimization process by significantly reducing the time and cost associated with identifying and refining new drug candidates. dntb.gov.ua For benzimidazole-based compounds, these computational techniques are widely used to explore their therapeutic potential against various diseases, including cancer and parasitic infections. nih.govnih.govnih.gov

Structure-Based Virtual Screening and Ligand-Based Drug Design

Structure-based virtual screening and ligand-based drug design are two prominent in silico strategies employed in the quest for novel therapeutics.

Structure-Based Virtual Screening: This approach relies on the three-dimensional structure of a biological target, such as an enzyme or a receptor. Molecular docking, a key technique in structure-based design, is used to predict the binding orientation and affinity of a small molecule within the active site of the target protein. nih.gov For instance, molecular docking studies on benzimidazole derivatives have been instrumental in identifying potential inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Cyclin-Dependent Kinase 8 (CDK-8). nih.govnih.gov These studies help in understanding the crucial drug-receptor interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. nih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-protein complex over time. dntb.gov.uanih.gov

Ligand-Based Drug Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches utilize the information from a set of known active compounds to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. New compounds, including this compound, can then be screened against this pharmacophore model to identify potential hits.

The application of these in silico approaches to this compound could help in identifying its potential biological targets and in optimizing its structure to improve its potency and selectivity. By leveraging the vast amount of data and computational tools available for the broader class of benzimidazole derivatives, researchers can efficiently explore the therapeutic potential of this specific compound.

Future Prospects and Emerging Research Avenues for 1h Benzimidazol 2 Yl Ethanimidamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant environmental concerns and high production costs. ijarsct.co.inchemmethod.com The future of (1H-Benzimidazol-2-yl)ethanimidamide synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient processes. chemmethod.comjrtdd.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often eliminates the need for traditional heating methods, thereby saving energy. jrtdd.comrjptonline.org

Use of Green Catalysts and Solvents: Researchers are exploring the use of biodegradable and reusable catalysts, such as natural extracts from papaya bark ash or pomegranate peel, to replace toxic metal catalysts. jrtdd.com Similarly, the use of environmentally benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is being investigated to replace hazardous organic solvents. chemmethod.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and reduces the environmental impact of the synthesis. eprajournals.com These reactions are often facilitated by grinding the reactants together or using solid-supported catalysts.

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reaction Time | Often prolonged (hours to days) | Significantly reduced (minutes to hours) rjptonline.org |

| Energy Consumption | High due to prolonged heating | Lower due to shorter reaction times and alternative energy sources (e.g., microwaves) ijarsct.co.in |

| Solvents | Often uses hazardous and volatile organic solvents chemmethod.com | Employs safer, renewable, or no solvents chemmethod.comeprajournals.com |

| Catalysts | May use toxic and heavy metal catalysts | Utilizes biodegradable, reusable, or natural catalysts jrtdd.com |

| Waste Generation | Generates significant chemical waste | Minimizes waste through atom economy and one-pot procedures chemmethod.com |

Exploration of Untapped Biological Targets and Disease Areas

The benzimidazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antiparasitic effects. rroij.comnih.govresearchgate.net Future research on this compound will likely focus on exploring its potential against a broader array of biological targets and in new therapeutic areas.

Potential areas for investigation include:

Neurodegenerative Diseases: Given the ability of some benzimidazole derivatives to interact with enzymes and receptors in the central nervous system, exploring the potential of this compound in conditions like Alzheimer's or Parkinson's disease is a promising avenue.

Metabolic Disorders: The structural similarity of benzimidazoles to naturally occurring biomolecules suggests they could interact with metabolic pathways. biointerfaceresearch.com Investigating the compound's effect on targets related to diabetes and obesity could uncover new therapeutic applications.

Rare and Neglected Diseases: The broad-spectrum activity of benzimidazoles makes them attractive candidates for developing treatments for neglected tropical diseases caused by parasites or bacteria. rsc.org

Drug-Resistant Infections: The emergence of multidrug-resistant pathogens is a major global health threat. researchgate.net Screening this compound and its analogues against resistant strains of bacteria, fungi, and viruses could lead to the discovery of novel antimicrobial agents. Some benzimidazole derivatives have already shown potential in overcoming imatinib (B729) resistance in chronic myeloid leukemia. nih.gov

Rational Design of Analogues with Enhanced Selectivity and Reduced Off-Target Effects

To improve the therapeutic potential of this compound, future research will focus on the rational design of analogues with improved selectivity for their biological targets and minimized off-target effects. This involves a deep understanding of the compound's structure-activity relationship (SAR). rroij.comnih.gov

Strategies for rational design include:

Structural Modifications: Systematically altering the substituents on the benzimidazole ring can significantly impact the compound's biological activity. nih.gov For example, modifying the groups at the N1, C2, C5, and C6 positions has been shown to influence the anti-inflammatory properties of benzimidazole derivatives. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved pharmacokinetic profiles and reduced toxicity.

Computational Modeling: Using computer-aided drug design (CADD) techniques, researchers can model the interaction of this compound analogues with their target proteins, allowing for the in-silico prediction of their binding affinity and selectivity.

| Position | Potential Impact of Substitution | Example from Literature |

|---|---|---|

| N1 | Influences anti-inflammatory activity and receptor binding. nih.gov | Various heterocyclic substitutions at N1 have shown effective anti-inflammatory effects. nih.gov |

| C2 | Crucial for interaction with various enzymes and receptors. rroij.comnih.gov | Substituents at the 2-position can enhance binding to viral polymerases or proteases. rroij.com |

| C5/C6 | Can improve pharmacokinetic properties and influence anti-inflammatory activity. rroij.comnih.gov | A carboxamide substitution at C5 resulted in a highly selective CB2 agonist. nih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound analogues. frontiersin.orgmednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing a starting point for the synthesis of novel and potent analogues of this compound. acs.org

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target, significantly accelerating the drug discovery process. nih.gov

Personalized Medicine: In the long term, AI could be used to design personalized this compound-based therapies that are tailored to an individual's genetic makeup and disease profile.

Application of this compound in Interdisciplinary Research Fields

The unique chemical properties of the benzimidazole scaffold extend its potential applications beyond medicine into various interdisciplinary fields. Future research may explore the use of this compound in:

Materials Science: Benzimidazole derivatives have been used to create high-performance materials. For instance, benzimidazole-grafted graphene has been shown to be an effective electrode material for supercapacitors. rsc.org The properties of this compound could be harnessed for the development of novel polymers, coatings, and electronic materials.

Nanotechnology: Benzimidazoles have been incorporated into nanomaterials for various applications. biointerfaceresearch.com For example, benzimidazole-loaded halloysite (B83129) nanotubes have been investigated for use in smart coatings for corrosion inhibition. imeti.org The amidine group in this compound could offer unique coordination properties for the development of novel nanomaterials.

Agrochemicals: The biological activity of benzimidazoles is not limited to human medicine. Many benzimidazole derivatives are used as fungicides and anthelmintics in agriculture and veterinary medicine. eprajournals.com Investigating the potential of this compound as a novel agrochemical could lead to the development of more effective and environmentally friendly crop protection agents.

The future of research into this compound is bright and multifaceted. By embracing sustainable synthesis, exploring new biological frontiers, leveraging rational design and artificial intelligence, and fostering interdisciplinary collaboration, the scientific community can unlock the full potential of this promising chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.